2,4-dinitro-N-(3-nitrophenyl)benzamide

Description

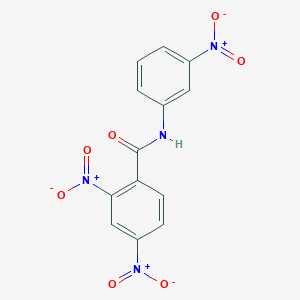

2,4-Dinitro-N-(3-nitrophenyl)benzamide is a nitro-substituted benzamide derivative characterized by three nitro groups: two on the benzamide ring (positions 2 and 4) and one on the aniline ring (position 3).

Properties

Molecular Formula |

C13H8N4O7 |

|---|---|

Molecular Weight |

332.22 g/mol |

IUPAC Name |

2,4-dinitro-N-(3-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H8N4O7/c18-13(14-8-2-1-3-9(6-8)15(19)20)11-5-4-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |

InChI Key |

PBQVGTOQMUVSRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-(3-nitrophenyl)benzamide typically involves the nitration of benzamide derivatives. One common method is the reaction of 2,4-dinitrobenzoic acid with 3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide (DMSO), and elevated temperatures.

Major Products Formed

Reduction: The major product is 2,4-diamino-N-(3-aminophenyl)benzamide.

Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Scientific Research Applications

2,4-Dinitro-N-(3-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-(3-nitrophenyl)benzamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2,4-dinitro-N-(3-nitrophenyl)benzamide with structurally analogous benzamides, focusing on substituent effects, synthesis routes, and applications.

Substituent Effects on Reactivity and Electronic Properties

Nitro Group Positioning :

- 4-Bromo-N-(2-nitrophenyl)benzamide () : Features a single nitro group (position 2 on the aniline ring) and a bromo substituent on the benzamide ring. The electron-withdrawing nitro group enhances electrophilic substitution resistance, while bromo adds steric bulk .

- N-(2,2-Diphenylethyl)-4-nitrobenzamide () : A single nitro group (position 4 on benzamide) paired with a diphenylethyl group. The bulky alkyl chain reduces crystallinity but improves lipophilicity, contrasting with the multiple nitro groups in the target compound, which likely decrease solubility .

- 3-Nitro-N-(trichloroethyl)benzamide derivatives (–13) : Nitro at position 3 on benzamide combined with trichloroethyl and carbamothioyl groups. The trichloroethyl moiety introduces strong electron-withdrawing effects, comparable to the 2,4-dinitro configuration but with added steric hindrance .

Functional Group Diversity :

- 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide () : A hydroxy group at position 2 enhances hydrogen-bonding capacity, while the trifluoromethyl group increases metabolic stability. This contrasts with the target compound’s nitro-dominated electronic profile .

- 4-(Dimethylsulfamoyl)-N-thiazolylbenzamide () : A sulfonamide group improves water solubility and bioactivity, differing from the nitro groups’ tendency to reduce solubility .

Spectroscopic and Crystallographic Characterization

- X-ray Diffraction: 4-Bromo-N-(2-nitrophenyl)benzamide (): Crystallographic analysis revealed two molecules per asymmetric unit with intermolecular hydrogen bonds. The target compound’s multiple nitro groups would likely induce stronger π-π stacking and planar rigidity . (Z)-N-[3-(2-Methoxyphenyl)-dihydrothiazolylidene]-4-methylbenzamide (): Non-covalent interactions (C–H···O, π-π) stabilize the crystal lattice. Nitro groups in the target compound may enhance such interactions .

Spectroscopy :

Data Table: Key Properties of Comparable Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.